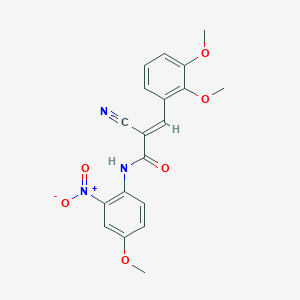![molecular formula C24H24FN3O B10896238 4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide](/img/structure/B10896238.png)
4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between benzaldehyde and propylamine under acidic conditions forms the benzylidene intermediate.
Hydrazide Formation: The intermediate reacts with 4-fluoroaniline and benzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of “N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’~1~-(1-Benzylidene)-4-[(4-chloroanilino)methyl]benzohydrazide
- N’~1~-(1-Benzylidene)-4-[(4-methoxyanilino)methyl]benzohydrazide
Uniqueness
“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” is unique due to the presence of the fluorine atom in the aniline moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C24H24FN3O |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
4-[(4-fluoroanilino)methyl]-N-(1-phenylbutan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C24H24FN3O/c1-2-22(16-18-6-4-3-5-7-18)27-28-24(29)20-10-8-19(9-11-20)17-26-23-14-12-21(25)13-15-23/h3-15,26H,2,16-17H2,1H3,(H,28,29) |
Clé InChI |
ZURXDOABGJSYTB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NNC(=O)C1=CC=C(C=C1)CNC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896156.png)
![1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10896169.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10896171.png)

![5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896176.png)

![Ethyl 2-{butyl[(3-chlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10896190.png)
![N-cyclopropyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10896198.png)

![2-(Dimethylamino)ethyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B10896211.png)
![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10896221.png)
![7-[(3-Bromo-4,5-dimethoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B10896225.png)

![ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B10896237.png)
